(3S)-N-methylpiperidine-3-sulfonamide hydrochloride
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Overview
Description
(3S)-N-methylpiperidine-3-sulfonamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the sulfonamide group adds to its versatility, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-methylpiperidine-3-sulfonamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (3S)-piperidine-3-sulfonamide.
Methylation: The piperidine-3-sulfonamide is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require temperature control to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-methylpiperidine-3-sulfonamide hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to produce the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(3S)-N-methylpiperidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which (3S)-N-methylpiperidine-3-sulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and receptor antagonists.
Comparison with Similar Compounds
Similar Compounds
- (3S)-piperidine-3-sulfonamide
- N-methylpiperidine
- Piperidine-3-sulfonamide
Uniqueness
(3S)-N-methylpiperidine-3-sulfonamide hydrochloride is unique due to the presence of both the N-methyl and sulfonamide groups, which confer distinct chemical properties and biological activities. This combination enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound in various applications.
Properties
CAS No. |
2679949-44-9 |
---|---|
Molecular Formula |
C6H15ClN2O2S |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.